Regioisomeric Purity as a Gatekeeper: C-6 vs. C-7 Amine Substitution Determines Scaffold Utility
2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine (CAS 1512258-62-6) and its 7-amine regioisomer (CAS 2041076-56-4) are distinct chemical entities with non-overlapping CAS registry numbers, indicating unique structural identity . In the CRF1 antagonist patent AU2009279137, the 6-position substitution pattern is specifically enumerated in multiple exemplified compounds, whereas the 7-amino variant is absent from the claims, suggesting that 6-amine substitution is a critical pharmacophoric requirement for CRF1 activity [1]. No quantitative biological head-to-head comparison has been published to date; however, the differential patent citation frequency constitutes reproducible, document-based differentiation.
| Evidence Dimension | Patent citation frequency and regioisomeric specificity |
|---|---|
| Target Compound Data | CAS 1512258-62-6 (6-amine); explicitly cited as intermediate scaffold in CRF1 antagonist patent AU2009279137 [1]. |
| Comparator Or Baseline | CAS 2041076-56-4 (7-amine); not found in CRF1 antagonist patent claims. |
| Quantified Difference | Qualitative binary difference: 6-amine present in patent-protected SAR space; 7-amine absent. |
| Conditions | Patent document analysis; AU2009279137 (Novartis AG). |
Why This Matters
Researchers prosecuting CRF1 antagonist programs or related GPCR targets should procure the 6-amine specifically to align with established patent SAR, avoiding the 7-amine isomer that lacks documented activity in this therapeutic class.
- [1] Novartis AG. Pyrazolo [5,1-b] oxazole derivatives as CRF1 antagonists. Australian Patent AU2009279137, filed 2009-08-04. View Source
